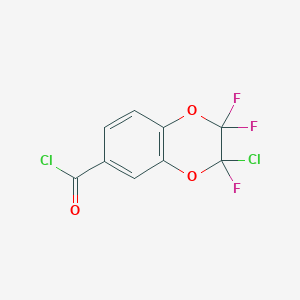
1,2-Bis(cyclohexyloxy)-4-methyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(cyclohexyloxy)-4-methyl-benzene is an organic compound characterized by a benzene ring substituted with two cyclohexyloxy groups at the 1 and 2 positions and a methyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(cyclohexyloxy)-4-methyl-benzene typically involves the reaction of 1,2-dihydroxy-4-methylbenzene with cyclohexyl halides in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete substitution of the hydroxyl groups with cyclohexyloxy groups. Common bases used in this reaction include potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(cyclohexyloxy)-4-methyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexanol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Bis(cyclohexyloxy)-4-methyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(cyclohexyloxy)-4-methyl-benzene involves its interaction with various molecular targets. The cyclohexyloxy groups can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This can lead to changes in membrane fluidity and protein function, which are important in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-4-methylbenzene: Similar structure but with methoxy groups instead of cyclohexyloxy groups.
1,2-Diethoxy-4-methylbenzene: Similar structure but with ethoxy groups instead of cyclohexyloxy groups.
Uniqueness
1,2-Bis(cyclohexyloxy)-4-methyl-benzene is unique due to the presence of cyclohexyloxy groups, which provide greater steric hindrance and lipophilicity compared to methoxy or ethoxy groups. This can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
1,2-dicyclohexyloxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-15-12-13-18(20-16-8-4-2-5-9-16)19(14-15)21-17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXHWVZAZLMXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCCC2)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)










